molecular formula C14H13N3O4 B14472252 N-Benzyl-5-methyl-2,4-dinitroaniline CAS No. 67419-82-3

N-Benzyl-5-methyl-2,4-dinitroaniline

Cat. No.: B14472252
CAS No.: 67419-82-3
M. Wt: 287.27 g/mol
InChI Key: MZSTVLNWCMBQOR-UHFFFAOYSA-N
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Description

N-Benzyl-5-methyl-2,4-dinitroaniline is an organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-methyl-2,4-dinitroaniline typically involves the nitration of aniline derivatives followed by benzylation. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia to form 2,4-dinitroaniline, which is then benzylated using benzyl chloride under basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-methyl-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-5-methyl-2,4-dinitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-5-methyl-2,4-dinitroaniline involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes or receptors, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: A precursor in the synthesis of N-Benzyl-5-methyl-2,4-dinitroaniline.

    N-Methyl-2,4-dinitroaniline: Similar structure but with a methyl group instead of a benzyl group.

    N-Benzyl-2,4-dinitroaniline: Lacks the methyl group present in this compound.

Uniqueness

This compound is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

67419-82-3

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

N-benzyl-5-methyl-2,4-dinitroaniline

InChI

InChI=1S/C14H13N3O4/c1-10-7-12(15-9-11-5-3-2-4-6-11)14(17(20)21)8-13(10)16(18)19/h2-8,15H,9H2,1H3

InChI Key

MZSTVLNWCMBQOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC2=CC=CC=C2

Origin of Product

United States

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